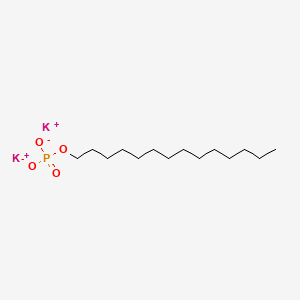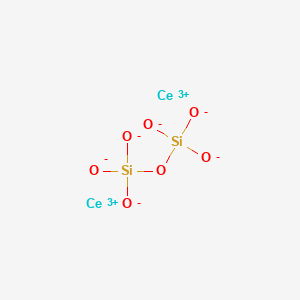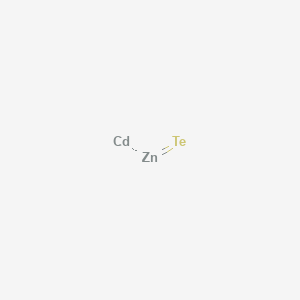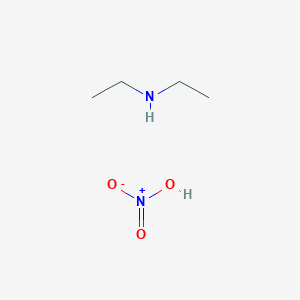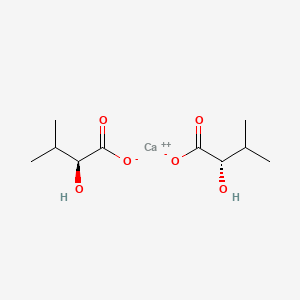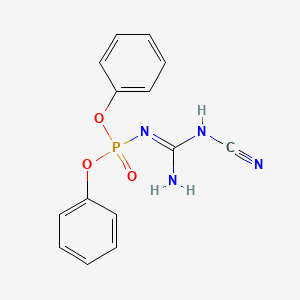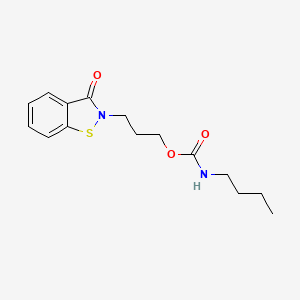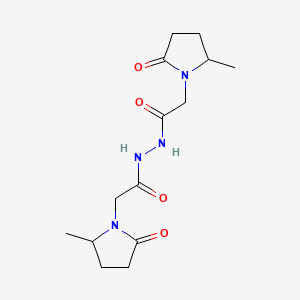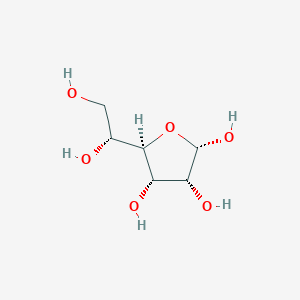
Cerium trisodium bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium trisodium bis(phosphate) is a compound that combines cerium, sodium, and phosphate ions. Cerium is a rare earth element known for its various oxidation states and unique chemical properties. Phosphates are widely used in various industrial and biological applications due to their ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium trisodium bis(phosphate) can be synthesized through a hydrothermal reaction involving cerium oxide and phosphoric acid. The reaction typically takes place in an autoclave at elevated temperatures and pressures. The optimal conditions for the synthesis include a mixing ratio of cerium oxide to phosphoric acid, a heating temperature of 175-200°C, and a water vapor pressure of 5.0-7.0 atm .
Industrial Production Methods
In industrial settings, cerium trisodium bis(phosphate) can be produced using a precipitation method. This involves dissolving cerium nitrate and sodium phosphate in water, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cerium trisodium bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Cerium, in its +4 oxidation state, acts as a strong oxidizing agent and can participate in redox reactions.
Common Reagents and Conditions
Oxidation: Cerium trisodium bis(phosphate) can oxidize organic compounds in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to lower oxidation states of cerium using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with other metal ions, where cerium is replaced by another metal in the phosphate framework.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cerium dioxide and organic oxidation products, while reduction reactions may yield cerium(III) compounds .
Scientific Research Applications
Cerium trisodium bis(phosphate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cerium trisodium bis(phosphate) involves its ability to undergo redox reactions. Cerium can switch between +3 and +4 oxidation states, allowing it to participate in electron transfer processes. This redox cycling is crucial for its antioxidant properties, where it can neutralize free radicals and reactive oxygen species. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) bis(phenylphosphonate): Similar in structure but with phenyl groups instead of sodium ions.
Cerium(IV) bis(carboxymethylphosphonate): Contains carboxymethyl groups and is synthesized via ball milling.
Cerium(IV) orthophosphates: Includes compounds like monazite and rhabdophane, which occur naturally and can be synthesized.
Uniqueness
Cerium trisodium bis(phosphate) is unique due to its specific combination of cerium, sodium, and phosphate ions, which imparts distinct chemical and physical properties. Its ability to undergo redox reactions and form stable complexes makes it valuable in various applications, from catalysis to medicine.
Properties
CAS No. |
67190-18-5 |
|---|---|
Molecular Formula |
CeNa3O8P2+ |
Molecular Weight |
399.03 g/mol |
IUPAC Name |
trisodium;cerium(4+);diphosphate |
InChI |
InChI=1S/Ce.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+4;3*+1;;/p-6 |
InChI Key |
RVCSPSWFLAAUTH-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



